2-(4,5,6-Trimethoxy-1H-indol-3-yl)-ethylamine
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Overview
Description
2-(4,5,6-trimethoxy-1H-indol-3-yl)ethan-1-amine is a compound belonging to the indole family, characterized by the presence of an indole ring substituted with three methoxy groups at positions 4, 5, and 6, and an ethylamine chain at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6-trimethoxy-1H-indol-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole structure.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Ethylamine Chain: The ethylamine chain can be introduced via a substitution reaction where an appropriate leaving group (e.g., a halide) on the indole ring is replaced by an ethylamine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6-trimethoxy-1H-indol-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: :
Biological Activity
2-(4,5,6-Trimethoxy-1H-indol-3-yl)-ethylamine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C13H18N2O3
- Molecular Weight : 250.29 g/mol
- IUPAC Name : 2-(4,5,6-trimethoxy-1H-indol-3-yl)ethanamine
The compound features an indole core with three methoxy groups at positions 4, 5, and 6, which are known to influence its biological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets. It is suggested that the compound may bind to serotonin receptors, particularly the 5-HT receptor family, which plays a crucial role in neurotransmission and may exhibit psychoactive effects .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against a range of pathogens. The compound's structure allows it to target bacterial topoisomerases, which are essential for bacterial DNA replication.
Table 1: Antibacterial Activity of Indole Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | E. coli | TBD |
Similar Indole Derivative | Acinetobacter baumannii | 8–16 |
Similar Indole Derivative | Klebsiella pneumoniae | TBD |
The minimum inhibitory concentration (MIC) values suggest that these compounds may be effective against multidrug-resistant strains .
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. The presence of methoxy groups enhances the cytotoxicity of these compounds against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of indole derivatives found that compounds with similar structures to this compound demonstrated significant growth inhibition in cancer cell lines such as A431 and HT29. The IC50 values for these compounds were reported to be less than that of standard chemotherapeutics like doxorubicin .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. The following observations have been made:
- Methoxy Substitution : The presence of methoxy groups at specific positions on the indole ring enhances both antimicrobial and anticancer activities.
- Ethylamine Chain : The ethylamine moiety contributes to increased binding affinity to target receptors .
Table 2: Summary of SAR Findings
Structural Feature | Effect on Activity |
---|---|
Methoxy Groups | Increases bioactivity |
Ethylamine Moiety | Enhances receptor binding |
Indole Core | Essential for pharmacological effects |
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(4,5,6-trimethoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C13H18N2O3/c1-16-10-6-9-11(8(4-5-14)7-15-9)13(18-3)12(10)17-2/h6-7,15H,4-5,14H2,1-3H3 |
InChI Key |
MEHYOLHJCSYBTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)NC=C2CCN)OC)OC |
Origin of Product |
United States |
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